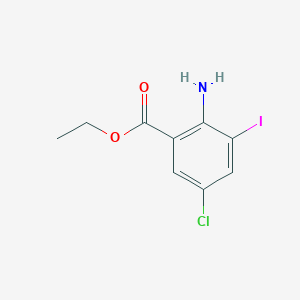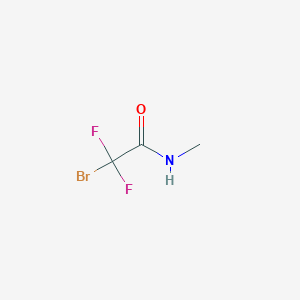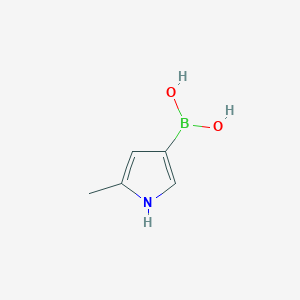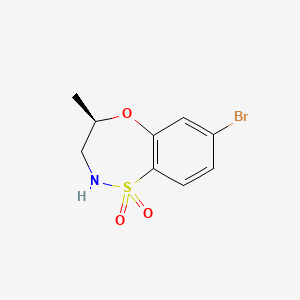
Ethyl 2-amino-5-chloro-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-chloro-3-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 It is a halogenated aromatic ester, which means it contains a benzene ring substituted with halogen atoms (chlorine and iodine) and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-chloro-3-iodobenzoate typically involves the esterification of 2-amino-5-chloro-3-iodobenzoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation and Reduction: Products include nitro, nitroso, and alcohol derivatives.
Coupling Reactions: Products include biaryl compounds or other substituted aromatic esters.
Applications De Recherche Scientifique
Ethyl 2-amino-5-chloro-3-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules through halogen bonding interactions. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with cellular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-5-chloro-3-iodobenzoate can be compared with other halogenated aromatic esters, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-5-bromo-3-iodobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl 2-amino-5-chloro-3-fluorobenzoate: Similar structure but with a fluorine atom instead of an iodine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the differences in halogen atoms and ester groups.
This compound stands out due to its unique combination of chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H9ClINO2 |
|---|---|
Poids moléculaire |
325.53 g/mol |
Nom IUPAC |
ethyl 2-amino-5-chloro-3-iodobenzoate |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
Clé InChI |
NBCNHFFBBGCGDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1)Cl)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)

![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)


![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)

![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
